

Crystal structure of formaldehyde phenylhydrazone

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Compound of Interest

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An In-Depth Technical Guide to the Crystal Structure of **Formaldehyde Phenylhydrazone** and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylhyrazones are a cornerstone scaffold in medicinal chemistry and materials science, valued for their synthetic accessibility and diverse biological activities. **Formaldehyde phenylhydrazone** ($C_7H_8N_2$) represents the simplest member of this chemical class, making its structural properties foundational for understanding more complex derivatives. While a definitive single-crystal X-ray structure for the unsubstituted **formaldehyde phenylhydrazone** is not prominently available in public crystallographic databases, a wealth of information can be derived from closely related, structurally characterized analogs.

This guide provides a comprehensive analysis of the anticipated crystal structure of **formaldehyde phenylhydrazone**. It leverages detailed crystallographic data from formaldehyde 2,4-dinitrophenylhydrazone as a primary case study to elucidate the molecular geometry, intermolecular interactions, and crystal packing forces that govern this class of compounds. By explaining the causality behind experimental choices in synthesis, crystallization, and structural analysis, this document serves as a field-proven guide for researchers aiming to design and characterize novel phenylhydrazone-based molecules.

The Phenylhydrazone Scaffold: Significance and Application

The phenylhydrazone motif, characterized by an azomethine group ($-\text{NH}-\text{N}=\text{CH}-$), is a privileged structure in drug discovery.^[1] Its unique electronic and steric properties allow it to act as a versatile pharmacophore, engaging with biological targets through various non-covalent interactions. Hydrazone derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumoral properties.^{[1][2]} The ability of the N-H group to act as a hydrogen bond donor and the C=N bond to act as an acceptor, combined with the tunable aromatic system, makes this scaffold a prime candidate for rational drug design. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physicochemical properties, such as solubility and stability, and for modeling their interactions with protein binding sites.

Synthesis and Crystallization: From Solution to Single Crystal

The generation of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.^[3] The protocol must not only yield the desired compound but also facilitate its slow, ordered growth into a lattice structure devoid of significant defects.

Experimental Protocol: Synthesis of Phenylhyrazones

The synthesis of phenylhyrazones is typically achieved through a straightforward condensation reaction between phenylhydrazine and an appropriate aldehyde or ketone.^[2] For **formaldehyde phenylhydrazone**, the reaction proceeds as follows:

Reaction: Phenylhydrazine + Formaldehyde \rightarrow **Formaldehyde Phenylhydrazone** + Water

Step-by-Step Methodology:

- Reagent Preparation: Dissolve phenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or a methanol-water mixture.
- Reaction Initiation: To the stirred solution, add an aqueous solution of formaldehyde (1.0-1.1 equivalents) dropwise at room temperature. The use of a slight excess of formaldehyde can

drive the reaction to completion. For substituted analogs, an acid catalyst like glacial acetic acid is often added to enhance the reaction rate.[2]

- Reaction Progression: Stir the mixture at room temperature or under gentle reflux (e.g., 60°C) for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).
- Product Isolation: Upon completion, the product often precipitates from the solution upon cooling. The solid is collected by filtration, washed with cold solvent (e.g., water or cold ethanol) to remove unreacted starting materials, and dried under vacuum.

Causality Insight: The choice of solvent is critical. It must dissolve the reactants but have lower solubility for the product, facilitating its precipitation and simplifying purification. The dropwise addition of formaldehyde controls the reaction rate and prevents potential side reactions or polymerization.[4]

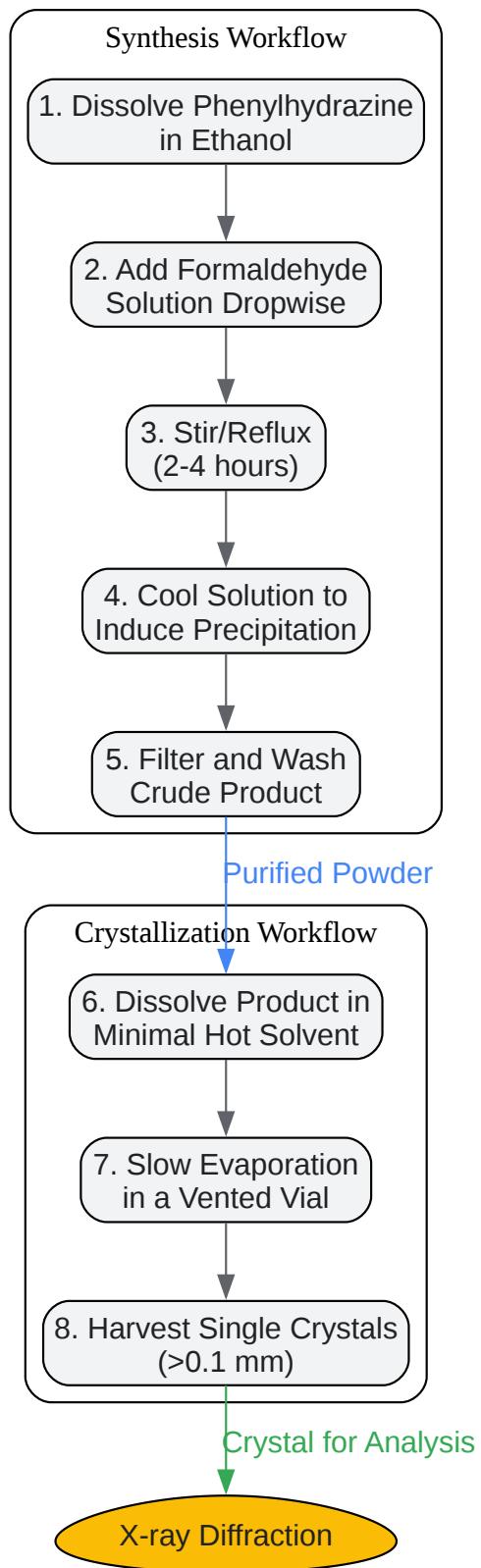
Protocol: Single Crystal Growth

The goal of crystallization is to transition the synthesized powder into a highly ordered single crystal. Slow evaporation is a reliable method for achieving this.

- Solvent Selection: Prepare a saturated solution of the purified **formaldehyde phenylhydrazone** powder in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or ethyl acetate) at a slightly elevated temperature.
- Environment Control: Filter the hot solution to remove any particulate matter and place it in a clean vial. Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation.
- Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.
- Crystal Harvesting: Over several days to weeks, as the solvent slowly evaporates, single crystals should form. Once they reach a suitable size (typically >0.1 mm in all dimensions), they can be carefully harvested for analysis.[3]

Trustworthiness through Self-Validation: A successful crystallization protocol is validated by the quality of the resulting crystals. A well-formed crystal with sharp edges and clear faces is a

strong indicator of a well-ordered internal lattice, which is essential for a high-resolution diffraction experiment.

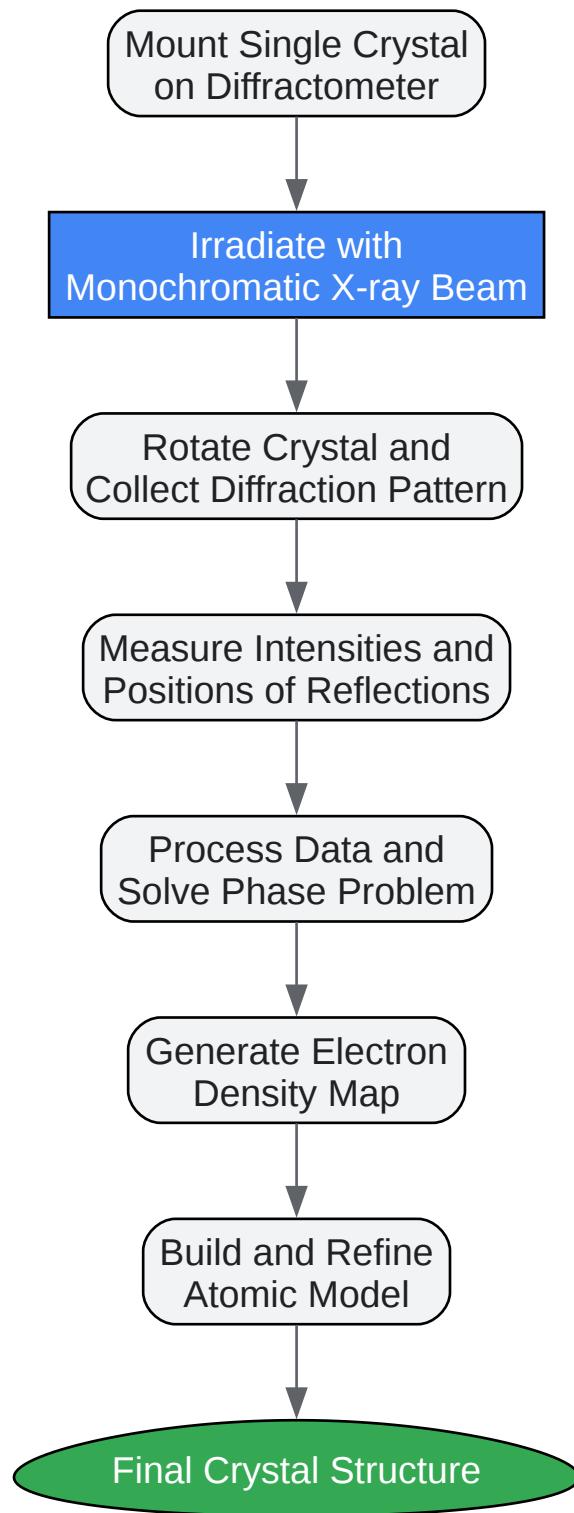


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Caption: Workflow for Phenylhydrazone Synthesis and Crystallization.

The Crystallographic Method: Elucidating Atomic Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.^[3] The methodology provides an experimentally validated map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be accurately determined.



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Caption: Standard Workflow for Single-Crystal X-ray Diffraction.

Crystal Structure Analysis: A Case Study of Formaldehyde 2,4-Dinitrophenylhydrazone

In the absence of a published structure for the parent compound, we turn to the well-characterized analog, formaldehyde 2,4-dinitrophenylhydrazone ($C_7H_6N_4O_4$).^[5] The electron-withdrawing nitro groups influence the electronic properties but the core hydrazone linkage and its conformational preferences provide a powerful model for the unsubstituted molecule. The crystal structure was determined from a single-crystal X-ray study at 100 K.^[5]

Crystallographic Data Summary

The key parameters defining the crystal lattice are summarized below.

Parameter	Value for Formaldehyde 2,4-Dinitrophenylhydrazone ^[5]
Chemical Formula	$C_7H_6N_4O_4$
Molecular Weight	210.16 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	4.2482 (1)
b (Å)	9.7774 (2)
c (Å)	10.3407 (2)
α (°)	86.825 (1)
β (°)	83.966 (1)
γ (°)	82.413 (1)
Volume (Å ³)	423.02 (2)
Z (Molecules per cell)	2
Temperature (K)	100
Final R-factor	0.038

Expert Insight: The data was collected at a low temperature (100 K) to minimize thermal vibrations of the atoms, leading to a more precise determination of atomic positions and a low R-factor (0.038), which indicates a high-quality structural refinement. The triclinic, P-1 space group is a common, low-symmetry packing arrangement for organic molecules.

Molecular Geometry and Intermolecular Interactions

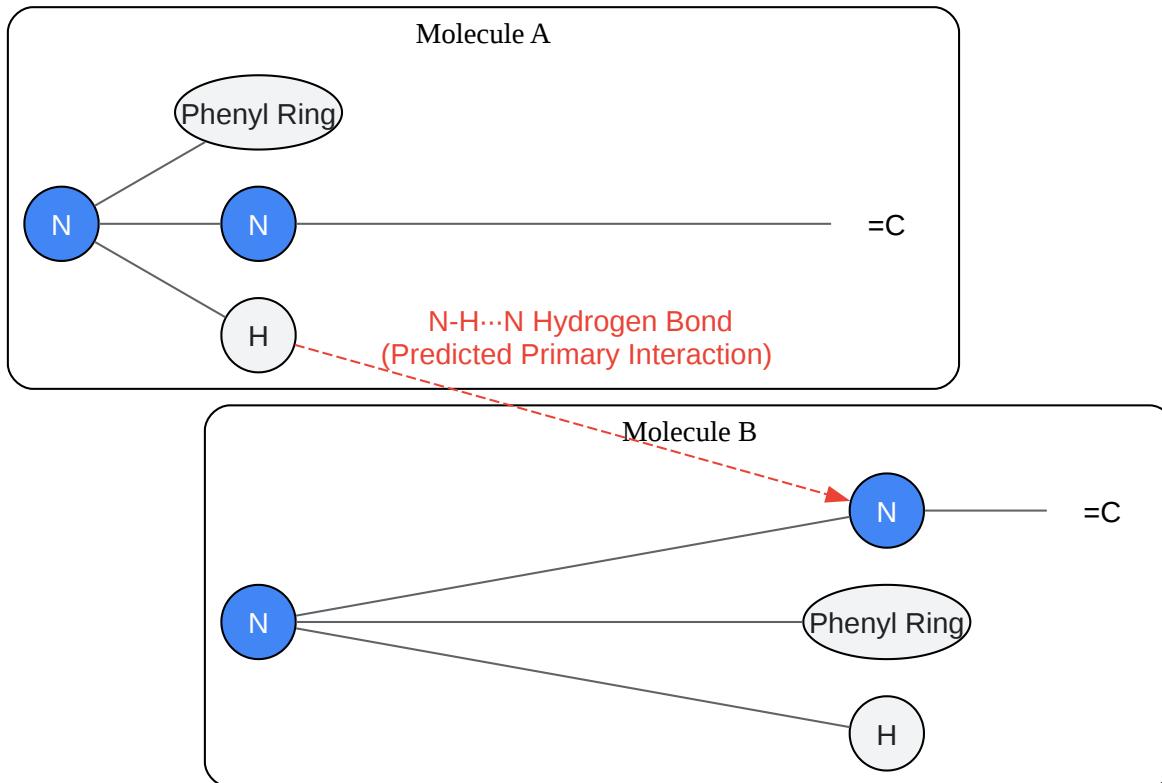
The study reveals that the molecule is nearly planar, a feature that maximizes π -system conjugation across the phenyl ring and the hydrazone moiety.^[5] This planarity is a key feature we can expect to be conserved in the unsubstituted **formaldehyde phenylhydrazone**.

The crystal packing is stabilized by a network of intermolecular hydrogen bonds.^[5] Specifically, the N-H group of the hydrazone bridge acts as a hydrogen bond donor, while the oxygen atoms of the nitro groups act as acceptors. Additionally, weaker C-H \cdots O and C-H \cdots N interactions contribute to the overall stability of the crystal lattice.^[5]

Predictive Analysis for **Formaldehyde Phenylhydrazone**:

Based on the 2,4-dinitro analog, we can predict the following for the parent compound:

- Molecular Planarity: The molecule is likely to be largely planar to facilitate electronic delocalization.
- Primary Hydrogen Bond: The most significant intermolecular interaction will be the N-H \cdots N hydrogen bond, where the N-H of one molecule donates to the imine nitrogen (C=N) of a neighboring molecule. This is a classic and robust interaction in hydrazone crystal engineering.^[6]
- Secondary Interactions: Weaker C-H \cdots π interactions, involving the aromatic C-H bonds and the π -system of an adjacent phenyl ring, will likely play a crucial role in the three-dimensional packing.



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Caption: Predicted primary N-H...N hydrogen bond in **formaldehyde phenylhydrazone**.

Implications for Drug Development

The structural insights gleaned from this analysis are directly applicable to drug development:

- **Receptor Binding:** The planar structure and defined location of hydrogen bond donors (N-H) and acceptors (C=N, π-system) provide a clear blueprint for docking studies. This allows for the rational design of derivatives that can fit precisely into a protein's active site.
- **Solubility and Bioavailability:** The strength and nature of the intermolecular interactions in the crystal lattice influence the compound's melting point and solubility. A crystal structure

dominated by strong hydrogen bonds will require more energy to break apart, potentially leading to lower solubility. This knowledge allows scientists to modify the chemical structure to disrupt strong packing and improve bioavailability.

- Polymorphism: Understanding the primary interactions helps in predicting and controlling polymorphism—the ability of a compound to exist in different crystal forms. Different polymorphs can have drastically different properties, making control over the crystalline form a regulatory and therapeutic necessity.

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